Doxylamine succinate (CAS 562-10-7), commercially recognized as Donormil, is a first-generation ethanolamine-class H1 histamine receptor antagonist. Procured primarily as a stable succinic acid salt, it is a white to creamy-white crystalline powder with high aqueous and ethanolic solubility. In pharmaceutical manufacturing, it is prioritized for its pronounced sedative and anticholinergic properties, serving as a critical active pharmaceutical ingredient (API) in short-term hypnotic formulations, antitussive syrups, and antiemetic combinations with pyridoxine. Its predictable pharmacokinetic profile, characterized by high oral bioavailability and a prolonged elimination half-life, makes it a benchmark material for sustained-action central nervous system (CNS) depressant applications [1].
Substituting doxylamine succinate with its free base or closely related ethanolamines like diphenhydramine introduces critical formulation and pharmacokinetic failures. Doxylamine free base is an unstable liquid at room temperature, rendering it entirely unsuitable for solid-dose tableting or standardized powder handling in large-scale manufacturing [1]. While diphenhydramine HCl is a common in-class substitute, it possesses a significantly shorter elimination half-life (4-8 hours) compared to doxylamine succinate (10-12.5 hours). Substituting diphenhydramine into a formulation designed for doxylamine will result in premature systemic clearance, failing to meet the sustained efficacy required for delayed-release antiemetic or full-night hypnotic profiles [2].
For solid oral dosage manufacturing, the physical state of the API is critical. Doxylamine free base exists as an oil or liquid at room temperature, complicating direct compression and requiring specialized liquid-fill encapsulation. In contrast, doxylamine succinate is a highly stable crystalline powder with a defined melting point of 103–108 °C. This thermal stability and solid-state form allow for standard wet granulation, direct compression, and extended shelf-life under standard ICH storage conditions [1].
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | Crystalline solid, Melting Point 103-108 °C |
| Comparator Or Baseline | Doxylamine free base (Liquid/Oil at 25 °C) |
| Quantified Difference | Phase transition from unprocessable liquid to stable high-melting solid |
| Conditions | Standard ambient temperature and pressure (SATP) |
Procurement of the succinate salt is mandatory for manufacturers utilizing standard tablet pressing or powder-blending workflows, avoiding the costly handling required for liquid APIs.
When selecting an ethanolamine-class antihistamine for sustained therapeutic action, doxylamine succinate demonstrates a significantly prolonged systemic presence compared to diphenhydramine. Clinical pharmacokinetic profiling shows that doxylamine succinate maintains an elimination half-life of 10.0 to 12.5 hours, whereas diphenhydramine clears in 4.0 to 8.0 hours. This extended duration is critical for delayed-release formulations, such as those combined with pyridoxine, where the API must bridge the gap between nighttime administration and morning symptom onset [1].
| Evidence Dimension | Terminal elimination half-life (T1/2el) |
| Target Compound Data | 10.0 - 12.5 hours |
| Comparator Or Baseline | Diphenhydramine (4.0 - 8.0 hours) |
| Quantified Difference | ~50-150% increase in elimination half-life |
| Conditions | In vivo human pharmacokinetic profiling (oral administration) |
Buyers formulating delayed-release or extended-duration therapeutics must select doxylamine succinate to prevent premature sub-therapeutic plasma levels.
Doxylamine succinate exhibits exceptional solubility across the entire physiological pH range (1.2 to 7.5). Quantitative dissolution profiling reveals that the highest standard dose (10 mg to 25 mg) requires less than 1 mL of aqueous media to dissolve completely, far below the 250 mL threshold for Biopharmaceutics Classification System (BCS) highly soluble drugs. This extreme solubility enables rapid-onset formulations, such as orally disintegrating tablets (ODTs) and liquid syrups, which cannot be as easily achieved with less soluble analogs[1].
| Evidence Dimension | Volume of physiological media required to dissolve highest dose |
| Target Compound Data | < 1 mL (pH 1.2 to 7.5) |
| Comparator Or Baseline | BCS High Solubility Threshold (250 mL) |
| Quantified Difference | >250-fold margin of solubility safety |
| Conditions | Aqueous media, pH 1.2 to 7.5, 37 °C |
The high aqueous solubility ensures reproducible bioavailability and allows formulators to develop low-volume, high-concentration liquid or rapid-dissolve solid products.
Doxylamine succinate is notoriously bitter, posing a challenge for orally disintegrating formulations. However, it exhibits high compatibility with weak cation exchange resins such as Indion 234. At an optimized drug-to-resin ratio of 1:2, doxylamine succinate achieves an 88.63% loading efficiency. The resulting complex remains stable and releases less than 5% of the drug at salivary pH (6.7) within 60 seconds, completely masking the bitter taste, while achieving over 97% release within 30 minutes in gastric conditions [1].
| Evidence Dimension | Drug loading efficiency and salivary release |
| Target Compound Data | 88.63% loading; <5% release at pH 6.7 |
| Comparator Or Baseline | Uncomplexed doxylamine succinate (immediate bitter dissolution) |
| Quantified Difference | Near-total suppression of salivary dissolution while maintaining gastric release |
| Conditions | Indion 234 cation exchange resin, 1:2 ratio, pH 6.7 vs gastric pH |
This specific resin compatibility allows procurement teams to confidently source doxylamine succinate for pediatric or patient-friendly ODTs without compromising patient compliance due to taste.
Utilizing the crystalline stability of the succinate salt for high-speed direct compression tableting, particularly in delayed-release matrices with pyridoxine where prolonged half-life is required [2].
Leveraging its high BCS solubility and compatibility with cation-exchange resins to produce rapid-onset, taste-masked sleep aids that bypass the need for swallowing intact tablets [1].
Taking advantage of its extreme aqueous and ethanolic solubility to formulate high-concentration antitussive and cold-relief syrups without precipitation risks over long shelf lives [2].
Acting as a long-half-life benchmark in pharmacokinetic studies comparing next-generation H1 antagonists, where its 10-12.5 hour half-life serves as a reliable positive control for residual sedation models [2].
Irritant